N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide, also known as CR845, is a kappa opioid receptor agonist that has been extensively studied for its potential therapeutic applications. This compound has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and other inflammatory conditions.
Mechanism of Action
The analgesic effects of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide are thought to be mediated through activation of the kappa opioid receptor, which is located in the central nervous system and peripheral tissues. This receptor plays a key role in pain processing and modulation, and activation of the kappa receptor has been shown to produce analgesia. In addition, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide has been shown to have anti-inflammatory effects, which may be mediated through inhibition of cytokine production and other inflammatory mediators.
Biochemical and Physiological Effects:
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and reduction of pruritus. In addition, this compound has been shown to have a favorable safety profile, with minimal side effects observed in clinical trials.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide for lab experiments is its specificity for the kappa opioid receptor, which allows for targeted manipulation of this receptor system. In addition, this compound has been shown to have a favorable safety profile, making it a relatively low-risk option for use in animal studies. However, one limitation of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide is that it may not be effective in all types of chronic pain or inflammatory conditions, and further research is needed to fully understand its therapeutic potential.
Future Directions
There are several potential future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide. One area of interest is the development of novel formulations and delivery methods for this compound, which could improve its efficacy and reduce the risk of side effects. In addition, further studies are needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide, and to determine its potential for use in the treatment of various chronic pain and inflammatory conditions. Finally, research on the potential interactions between N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide and other drugs or therapeutic agents could provide valuable insights into its safety and efficacy in clinical settings.
Synthesis Methods
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide involves several steps, including the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-methylphenol to form the amide, which is subsequently treated with cyclopropylcarbonyl chloride to yield the final product.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide has been the subject of numerous scientific studies, with a particular focus on its potential therapeutic applications. Research has shown that this compound has analgesic effects in animal models of chronic pain, and may also have anti-inflammatory properties. In addition, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide has been shown to be effective in reducing pruritus (itching) associated with various conditions, including chronic kidney disease and cholestasis.
properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-5-3-6-15(11-12)19(23)21-17-8-4-7-16(13(17)2)20-18(22)14-9-10-14/h3-8,11,14H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSGHZFSFVEUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.